m-PEG8-BBTA
Description
Conceptual Framework of PEGylated Bioconjugates in Modern Chemical and Biological Sciences
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone of modern drug delivery. nih.govacs.org This strategy addresses several challenges associated with biotech molecules, including limited stability, poor water solubility, and immunogenicity. nih.gov By creating a hydrophilic shield around the molecule, PEGylation can prolong its circulation half-life, improve stability, and reduce immune responses. nih.govnih.gov
The application of PEG in biomedicine has evolved significantly over the years. Initially, polydisperse mixtures of PEG were used. However, the field has progressively moved towards the use of monodisperse or discrete PEG (dPEG®) linkers, which have a precise number of PEG units and a specific molecular weight. broadpharm.com This shift allows for greater control over the physicochemical properties of the resulting bioconjugate. nih.gov The architecture of PEG itself has also diversified, with the development of linear, branched, and multi-arm PEGs to fine-tune the properties of the final construct. nih.gov
The "m" in m-PEG8-BBTA stands for methoxy (B1213986), indicating that one end of the PEG chain is capped with a methoxy group. axispharm.com This methoxy termination is a strategic design choice that provides stability and minimizes unwanted interactions within biological systems. axispharm.com By having a non-reactive terminus, the m-PEG linker ensures that the conjugation occurs specifically through the other reactive end, in this case, the BBTA moiety. axispharm.combroadpharm.com
Rationale for the Specific Design and Investigation of this compound
The specific combination of an eight-unit PEG chain and a BBTA group in this compound is not arbitrary. Each component is deliberately chosen to impart specific, desirable characteristics to the molecule.
The PEG8 spacer, composed of eight ethylene (B1197577) glycol units, plays a crucial role in modulating the molecule's properties. axispharm.com This specific length has been shown to be effective in enhancing water solubility and improving the pharmacokinetic profile of bioconjugates. axispharm.comrsc.org Research has indicated that a PEG8 linker can improve the solubility of the linker-payload, facilitating bioconjugation in aqueous buffers. rsc.org For instance, the antibody-drug conjugates (ADCs) Zynlonta and Trodelvy both utilize PEG8 linkers in their design. americanpharmaceuticalreview.com The hydrophilic nature of the PEG8 chain also helps to minimize immunogenicity and provides steric shielding, which can protect the conjugated molecule from enzymatic degradation. axispharm.comacs.org
The bis(benzenesulfonyl)triazole (BBTA) moiety is a key functional group that enables specific interactions. smolecule.com The sulfonyl groups in the BBTA can act as effective leaving groups, facilitating nucleophilic substitution reactions. smolecule.com Furthermore, the triazole ring can participate in "click chemistry" reactions, which are known for their high efficiency and specificity, allowing for the straightforward conjugation of other molecules. smolecule.com This selective binding capability makes the BBTA group valuable for applications requiring targeted interactions, such as in drug delivery systems where the bioconjugate needs to bind to specific proteins or biomolecules. smolecule.comaxispharm.com
Overview of Current Research Trajectories and Academic Significance of this compound
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H46N4O11S | smolecule.combroadpharm.com |
| Molecular Weight | 742.9 g/mol | broadpharm.com |
| Purity | ≥95% to 98% | axispharm.combroadpharm.com |
| Appearance | Not specified, but typically a solid | N/A |
| Solubility | Soluble in organic solvents like DMSO and methanol (B129727) | axispharm.com |
| Storage Conditions | -20°C, protected from light and moisture | axispharm.combroadpharm.com |
Scope and Objectives of Comprehensive Research on this compound
The primary objective of research on this compound is to thoroughly characterize its chemical and physical properties to optimize its use in bioconjugation. This includes:
Elucidating the most efficient synthetic pathways to produce high-purity this compound. smolecule.com
Investigating its reactivity and selectivity in conjugation reactions with various biomolecules.
Evaluating the stability and pharmacokinetic profiles of bioconjugates formed using this compound. axispharm.com
Exploring its potential in developing targeted drug delivery systems, advanced diagnostic assays, and novel bioimaging agents. smolecule.comaxispharm.comnih.gov
A comprehensive understanding of these aspects is essential for harnessing the full potential of this compound in the next generation of biopharmaceuticals and research tools.
Detailed Research Findings
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. This data is critical for its application in chemical synthesis and bioconjugation protocols.
| Property | Value | Source |
| Molecular Formula | C36H46N4O11S | smolecule.combroadpharm.com |
| Molecular Weight | 742.9 g/mol | broadpharm.com |
| Purity | Typically ≥95% or ≥98% | broadpharm.comxinyanbm.com |
| Appearance | Solid | cymitquimica.com |
| Solubility | Soluble in organic solvents like DMSO and methanol | axispharm.com |
| Storage Conditions | -20°C, protected from light and moisture | axispharm.combroadpharm.com |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the careful assembly of its constituent parts. smolecule.com While specific proprietary methods may vary, a general synthetic strategy includes:
Synthesis of the PEG Spacer: An octa(ethylene glycol) chain with a methoxy group at one end and a reactive group (like a hydroxyl) at the other is prepared. This often involves Williamson ether synthesis or polymerization methods. smolecule.comresearchgate.net
Formation of the BBTA Moiety: The bis(benzenesulfonyl)triazole core is synthesized separately. This typically involves coupling reactions with benzenesulfonyl chloride and azole-containing precursors. smolecule.com
Conjugation: The PEG spacer is then chemically linked to the BBTA moiety. smolecule.com This step often requires the activation of one of the functional groups to facilitate an efficient and high-yield reaction. smolecule.com
Introduction of the Reactive Group: Finally, a reactive functional group for bioconjugation, such as an NHS ester or a maleimide, is introduced to the other end of the BBTA core.
Purification at each step is crucial to ensure the final product has high purity.
Applications in Bioconjugation
The unique structure of this compound makes it a valuable tool in various bioconjugation applications. smolecule.comaxispharm.com
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies. axispharm.com The PEG spacer enhances the solubility and stability of the ADC, while the BBTA core provides a stable linkage that can be designed for controlled drug release at the target site. axispharm.com
PEGylation: The process of attaching PEG chains to proteins, peptides, or other therapeutic molecules is known as PEGylation. This modification can improve the pharmacokinetic properties of the drug, leading to a longer circulation half-life and reduced dosing frequency. this compound is an ideal reagent for this purpose.
Diagnostic Agents and Bioimaging: By conjugating imaging agents (e.g., fluorescent dyes, MRI contrast agents) to targeting molecules (e.g., antibodies, peptides) using this compound, researchers can develop probes for in vivo imaging and diagnostic assays. smolecule.comnih.gov The PEG spacer helps to improve the biocompatibility and signal-to-noise ratio of these probes. axispharm.comnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C36H46N4O11S |
|---|---|
Molecular Weight |
742.8 g/mol |
IUPAC Name |
N-[2-[5-(6-amino-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazol-6-yl]-3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C36H46N4O11S/c1-42-10-11-44-14-15-46-18-19-48-22-23-49-21-20-47-17-16-45-13-12-43-9-8-34(41)38-27-3-5-29-31(25-27)51-36(40-29)33-7-6-32(52-33)35-39-28-4-2-26(37)24-30(28)50-35/h2-7,24-25H,8-23,37H2,1H3,(H,38,41) |
InChI Key |
SHBATNDLCJMIBY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)N |
Origin of Product |
United States |
Strategic Molecular Design and Advanced Synthetic Methodologies for M Peg8 Bbta
Principles of Molecular Design for m-PEG8-BBTA
The molecular design of this compound is a deliberate process aimed at optimizing its physicochemical properties and biological functionality. This involves a careful balance of hydrophilicity and lipophilicity, conformational flexibility, and the specific reactivity of its terminal groups.
Conformational Dynamics: The relatively short chain length of the PEG8 spacer provides a high degree of conformational flexibility. In aqueous environments, short PEG chains are known to be highly dynamic, adopting a range of conformations from extended to more compact, globular structures. This flexibility can be advantageous in bioconjugation, as it allows the terminal BBTA group to orient itself for optimal interaction with its target, minimizing steric hindrance that might arise from the conjugated biomolecule. When attached to a larger protein, a short PEG linker like PEG8 is less likely to wrap around and "shroud" the protein, instead favoring a more extended "dumbbell" conformation. This can be beneficial for maintaining the biological activity of the conjugated protein.
| Property | Influence of m-PEG8 Architecture |
|---|---|
| Hydrophilicity | The eight ethylene (B1197577) glycol units significantly increase water solubility. |
| Hydrophilic-Lipophilic Balance (HLB) | Shifts the overall balance of the molecule towards being more hydrophilic. |
| Conformational Dynamics | Provides flexibility, allowing for optimal orientation of the terminal functional group. |
| Steric Hindrance | The short chain length minimizes steric hindrance compared to longer PEG chains. |
The inclusion of the benzothiazole (B30560) aniline (B41778) (BBTA) moiety in the this compound linker is a strategic choice driven by the unique chemical and biological properties of benzothiazole derivatives. Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
The rationale for selecting the BBTA moiety likely stems from its potential to act as a targeting ligand. Certain benzothiazole derivatives have shown selective affinity for specific biological targets, such as certain receptors or enzymes that are overexpressed in diseased tissues. By incorporating the BBTA moiety, the this compound linker can be used to direct conjugated payloads, such as drugs or imaging agents, to these specific sites.
While specific chemical modifications of the BBTA moiety within the context of the this compound linker are not extensively detailed in publicly available literature, the benzothiazole scaffold offers several positions for chemical modification. These modifications could be strategically employed to:
Enhance Binding Affinity and Selectivity: Introduction of specific substituents on the benzothiazole ring system can modulate its electronic properties and steric profile, thereby fine-tuning its interaction with a biological target.
Modulate Physicochemical Properties: Modifications can also be used to alter the solubility, stability, and pharmacokinetic profile of the entire conjugate.
Introduce Additional Functionality: The BBTA moiety could be further functionalized to incorporate other reactive groups, enabling more complex bioconjugation strategies.
The assembly of this compound and its subsequent conjugation to biomolecules relies on robust and efficient linker chemistries. The design of these chemical connections is critical to ensure the stability of the final conjugate and the preservation of the biological activity of the conjugated molecule.
Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel without interfering with one another. In the context of assembling complex molecules like this compound, orthogonal strategies are highly valuable. For instance, one set of orthogonal reactions could be used to attach the m-PEG8 chain to the BBTA core, while a different, non-interfering reaction could be used to subsequently conjugate the final linker to a biomolecule. This approach allows for a modular and controlled synthesis, minimizing the formation of unwanted byproducts.
Bioorthogonal chemistry encompasses a class of reactions that can proceed within a living system without interfering with native biochemical processes. "Click chemistry" reactions, characterized by their high efficiency, specificity, and formation of stable products, are prime examples of bioorthogonal reactions.
The assembly of this compound can be envisioned to utilize click chemistry. For example, a precursor of the m-PEG8 chain could be functionalized with an azide group, while the BBTA moiety could be modified with a terminal alkyne. The two components could then be joined via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. This type of ligation is highly efficient and forms a stable triazole linkage. Subsequently, the terminal end of the BBTA could be designed to participate in another bioorthogonal reaction for conjugation to a target biomolecule.
| Reaction | Reacting Groups | Key Features |
|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | High efficiency, forms a stable triazole linkage. |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for in vivo applications. |
| Inverse-electron-demand Diels-Alder Reaction | Tetrazine and Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction kinetics. |
Design of Optimal Linker Chemistries for this compound Assembly
Comprehensive Synthetic Routes for this compound Fabrication
While a definitive, step-by-step synthetic protocol for this compound is not widely published, a plausible synthetic strategy can be constructed based on established methods for the synthesis of PEG derivatives and benzothiazoles. A general retrosynthetic analysis suggests that the fabrication would involve the synthesis of the m-PEG8 and BBTA components separately, followed by their conjugation.
One potential synthetic approach could involve the following key steps:
Synthesis of a Functionalized m-PEG8 Derivative: Commercially available monomethoxy-polyethylene glycol can be functionalized at its terminal hydroxyl group to introduce a reactive handle for conjugation. For example, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, or it can be transformed into an amine or an azide. Solid-phase synthesis methods have also been developed for the stepwise construction of monodisperse PEG chains, offering precise control over the chain length.
Synthesis of a Functionalized Benzothiazole Aniline (BBTA) Moiety: The synthesis of the benzothiazole core can be achieved through various established methods, such as the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. The aniline portion of the BBTA can be introduced before or after the formation of the benzothiazole ring. A reactive group complementary to the functionalized m-PEG8 derivative would be incorporated into the BBTA structure. For instance, if the m-PEG8 derivative has a terminal azide, the BBTA moiety would be synthesized with a terminal alkyne to enable a click chemistry ligation.
Conjugation of the m-PEG8 and BBTA Moieties: The final step would involve the reaction of the functionalized m-PEG8 and BBTA components under conditions that favor the formation of a stable covalent bond. The choice of reaction would depend on the specific functional groups introduced in the preceding steps. As mentioned, click chemistry provides a highly efficient and specific method for this conjugation.
Purification and Characterization: Following the conjugation reaction, the final this compound product would be purified to remove any unreacted starting materials and byproducts. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used for the purification of such compounds. The structure and purity of the final product would then be confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
A Chinese patent describes the preparation of a polyethylene (B3416737) glycol benzothiazole derivative where a 2-cyanobenzothiazole group is attached to the terminus of a PEG chain. This derivative is designed to react specifically with N-terminal cysteine residues on proteins and peptides. purepeg.com While not identical to this compound, this patent illustrates a relevant synthetic strategy for linking PEG and benzothiazole moieties for bioconjugation purposes.
Synthesis and Purification of Activated m-PEG8 Derivatives
The synthesis of this compound typically commences with the activation of a carboxylic acid-terminated m-PEG8 derivative, such as m-PEG8-acid. The carboxylic acid group is a versatile handle for activation, most commonly through conversion to an N-hydroxysuccinimide (NHS) ester. This transformation is generally achieved by reacting the m-PEG8-acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The use of EDC is often preferred for its water solubility, which simplifies the removal of byproducts during workup. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion of the reaction, the activated m-PEG8-NHS ester is purified to remove unreacted starting materials and coupling agent byproducts. Purification can be achieved through crystallization or column chromatography on silica gel. The purity of the final activated m-PEG8 derivative is crucial for the subsequent coupling step to proceed efficiently and with minimal side reactions.
Table 1: Representative Reaction Conditions for Activation of m-PEG8-acid
| Parameter | Condition |
| Starting Material | m-PEG8-acid |
| Activating Agent | N-hydroxysuccinimide (NHS) |
| Coupling Agent | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Monitoring | TLC, LC-MS |
Derivatization and Functionalization of the BBTA Precursor
The benzothiazole (BBTA) moiety must be functionalized with a reactive group that can form a stable covalent bond with the activated m-PEG8 derivative. A common strategy is to introduce a primary amine group onto the benzothiazole scaffold, creating an amine-reactive handle. The synthesis of such a precursor can be achieved through various organic synthesis routes. For instance, a nitro-substituted benzothiazole can be synthesized and subsequently reduced to the corresponding amino-substituted benzothiazole.
The purification of the functionalized BBTA precursor is essential to ensure that the subsequent coupling reaction is clean and efficient. Standard purification techniques such as recrystallization or column chromatography are employed to obtain the amine-functionalized BBTA derivative in high purity. Characterization by NMR and mass spectrometry confirms the structure and purity of the precursor.
Covalent Coupling Methodologies for this compound Formation
The formation of the this compound conjugate is achieved by the covalent coupling of the activated m-PEG8 derivative with the functionalized BBTA precursor. The choice of coupling methodology is dictated by the reactive functional groups on each component.
Amide Bond Formation and Esterification Approaches
The most common and stable linkage in bioconjugation is the amide bond. When an m-PEG8-NHS ester is used as the activated PEG derivative and an amine-functionalized BBTA is the precursor, a stable amide bond is formed through a nucleophilic acyl substitution reaction. The primary amine of the BBTA precursor attacks the activated carbonyl of the NHS ester, leading to the formation of the amide linkage and the release of N-hydroxysuccinimide as a byproduct. peg-linker.com This reaction is typically carried out in an aprotic polar solvent like DMF or DMSO, often with the addition of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acidic byproducts. broadpharm.com
Esterification, while also a viable coupling strategy, results in an ester linkage that is more susceptible to hydrolysis than an amide bond. This approach would involve reacting a PEG derivative with a hydroxyl-functionalized BBTA precursor. Due to the lower stability of the ester bond, amide bond formation is generally the preferred method for creating robust bioconjugates.
Carbodiimide-mediated and Phosphonium/Uronium Salt Coupling Reactions
Direct amide bond formation between m-PEG8-acid and an amine-functionalized BBTA precursor can be mediated by carbodiimides like EDC. thermofisher.com In this "one-pot" approach, the carboxylic acid is activated in situ by EDC to form a highly reactive O-acylisourea intermediate, which then rapidly reacts with the primary amine of the BBTA precursor to form the amide bond. thermofisher.com To improve efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction mixture. This converts the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine. thermofisher.com
Phosphonium and uronium salt-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), are also highly effective for amide bond formation. These reagents are known for their high coupling efficiency and rapid reaction times, even with sterically hindered substrates. They are typically used in organic solvents in the presence of a non-nucleophilic base.
Table 2: Comparison of Common Amide Bond Formation Methods
| Method | Coupling Reagents | Typical Solvents | Key Advantages |
| NHS Ester Coupling | Pre-activated PEG-NHS ester | DMF, DMSO, DCM | High efficiency, stable intermediate |
| Carbodiimide Coupling | EDC, DCC, with or without NHS | DMF, DCM, aqueous buffers (with EDC) | "One-pot" procedure, versatile |
| Phosphonium/Uronium Salts | PyBOP, HBTU, HATU | DMF, NMP | Fast reaction times, high yields |
Supramolecular Assembly Strategies for this compound Constructs (if applicable)
While covalent coupling is the primary method for synthesizing a discrete this compound molecule, the principles of supramolecular chemistry can be relevant to the behavior of the resulting conjugate. The amphiphilic nature of this compound, with its hydrophilic PEG chain and more hydrophobic BBTA moiety, can lead to self-assembly into higher-order structures in aqueous environments. researchgate.net These assemblies are driven by non-covalent interactions such as hydrophobic interactions and van der Waals forces. nih.gov
For instance, at concentrations above a critical micelle concentration, this compound molecules could potentially form micelles or other nano-assemblies. This behavior can be influenced by factors such as the length of the PEG chain, the nature of the BBTA derivative, and the solution conditions (e.g., pH, ionic strength). Such supramolecular constructs can have implications for the solubility, stability, and pharmacokinetic properties of the molecule. pnas.org While not a method for the primary synthesis of the this compound molecule itself, understanding and controlling these supramolecular assembly processes can be a key aspect of its application.
Advanced Purification and Isolation Techniques for High-Purity this compound
The purification of this compound from the reaction mixture is a critical step to ensure a high-purity product, free from unreacted starting materials, reagents, and byproducts. The choice of purification technique depends on the physicochemical properties of the final conjugate and the impurities present.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of PEGylated small molecules. phenomenex.com A C18 or C8 stationary phase is commonly used, with a mobile phase gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. chromatographyonline.com The separation is based on the differential partitioning of the components between the stationary and mobile phases, allowing for the isolation of the desired product with high purity.
Size-exclusion chromatography (SEC) can also be employed, particularly for removing smaller molecule impurities from the larger PEGylated conjugate. tosohbioscience.com However, for a relatively small molecule like this compound, the resolution between the product and unreacted PEG starting material may be limited.
Following chromatographic purification, the fractions containing the pure product are typically combined, and the solvent is removed under reduced pressure. The final product is often obtained as a solid after lyophilization or precipitation. The purity of the isolated this compound is then confirmed by analytical techniques such as analytical HPLC, mass spectrometry, and NMR spectroscopy. nih.govenovatia.com
Table 3: Characterization Data for a Representative this compound Compound
| Analysis | Specification |
| Appearance | White to off-white solid or viscous oil |
| Molecular Weight | Confirmed by Mass Spectrometry (e.g., ESI-MS) |
| Purity (by HPLC) | ≥95% |
| ¹H NMR | Conforms to the expected structure, showing signals for both the PEG and BBTA moieties |
Preparative Chromatography Techniques
The purification of this compound from reaction mixtures containing starting materials, reagents, and potential side-products presents a significant challenge due to the nature of PEGylated compounds. The polyethylene glycol chain imparts high polarity and can lead to band broadening and poor separation on standard chromatography media. Several preparative chromatography techniques can be employed for the purification of this compound and similar PEGylated molecules.
Size-Exclusion Chromatography (SEC) is a primary technique for separating molecules based on their hydrodynamic volume. Given the significant size difference between the desired this compound product and smaller unreacted starting materials or reagents, SEC can be an effective initial purification step.
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. While this compound is a neutral molecule, IEX can be useful if the starting materials or major impurities are charged. The PEG chain can shield the charges on a molecule, which can be a factor in the separation of PEGylated proteins. nih.govspringernature.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. This is a powerful technique for the fine purification of PEGylated compounds. The separation of positional isomers of PEGylated proteins has been demonstrated on an analytical scale using RP-HPLC. nih.gov For preparative purification of this compound, a C18 or C8 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) would be a common starting point.
Hydrophobic Interaction Chromatography (HIC) is another technique that separates molecules based on hydrophobicity, but it is typically used for larger biomolecules like proteins under less denaturing conditions than RP-HPLC. It has been used as a polishing step in the purification of PEGylated proteins. springernature.com
A multi-step purification strategy is often necessary to achieve high purity for PEGylated compounds. This could involve an initial purification by SEC to remove bulk impurities, followed by a high-resolution polishing step using preparative RP-HPLC.
Table 1: Potential Preparative Chromatography Parameters for this compound Purification
| Technique | Stationary Phase | Mobile Phase A | Mobile Phase B | Elution Mode | Detection |
| SEC | Sephadex G-25, Bio-Gel P-6 | Aqueous buffer (e.g., PBS) | N/A | Isocratic | UV (at a wavelength where BBTA absorbs), Refractive Index |
| RP-HPLC | C18, C8 (silica-based) | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | Gradient | UV (e.g., 254 nm, 280 nm) |
This table presents hypothetical parameters based on common practices for purifying PEGylated small molecules and should be optimized for the specific separation.
Crystallization and Lyophilization Protocols
Following chromatographic purification, this compound is typically isolated as a solid. Crystallization and lyophilization are two common methods to achieve this.
Crystallization:
The crystallization of small, flexible, and hydrophilic molecules like this compound can be challenging. The conformational flexibility of the PEG chain can hinder the formation of a well-ordered crystal lattice. However, the presence of the more rigid benzothiazole moiety may facilitate crystallization under appropriate conditions.
General approaches to the crystallization of small molecules that could be applied to this compound include:
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution can induce crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
The choice of solvent is critical for successful crystallization. Solvents in which the compound has moderate solubility are often good candidates. For this compound, a mixture of a good solvent (e.g., methanol, ethanol, or acetonitrile) and a poor solvent (e.g., diethyl ether, hexane) could be explored. The presence of polyethylene glycol can also influence the crystallization behavior of small molecules. scirp.org
Lyophilization (Freeze-Drying):
Lyophilization is a common technique for obtaining a stable, dry powder of a compound from an aqueous solution, particularly for substances that are sensitive to heat. This process involves freezing the solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.
A typical lyophilization protocol for a PEGylated compound involves:
Freezing: The purified this compound solution (usually in water or a volatile buffer) is frozen. The freezing rate can influence the crystal structure of the ice, which in turn can affect the drying process.
Primary Drying (Sublimation): The pressure is lowered, and the shelf temperature is raised slightly to provide the energy for sublimation. The bulk of the water is removed during this phase.
Secondary Drying (Desorption): The temperature is further increased to remove any residual, unfrozen water molecules that are adsorbed to the product.
For PEGylated compounds, it is important to consider the glass transition temperature of the maximally freeze-concentrated solute (Tg'), as the primary drying temperature should be kept below this to prevent collapse of the cake structure. The presence of PEG can influence the stability of conjugates during lyophilization. scielo.brusp.br Cryoprotectants such as sucrose or trehalose are sometimes added to protect molecules during the freeze-drying process, although for a relatively stable small molecule like this compound, this may not be necessary. nih.gov
Considerations for Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to a scalable, industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and product quality.
Purification Strategy: Chromatographic purification, while effective at the lab scale, can be a bottleneck in large-scale production due to high costs and solvent consumption. For scalable synthesis, alternative purification methods are often preferred. A scalable synthesis of PEGylated α-hydroxy acids that avoids column chromatography has been described, highlighting the potential for developing more efficient purification strategies. acs.org Potential scalable purification techniques for this compound could include:
Crystallization: If a robust crystallization protocol can be developed, it would be a highly efficient and cost-effective method for purification at scale.
Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties.
Membrane Filtration/Diafiltration: This can be effective for removing small molecule impurities from the larger PEGylated product.
Raw Material Sourcing and Quality Control: The availability and quality of starting materials, particularly the m-PEG8 derivative, are crucial for scalable synthesis. Sourcing from reliable suppliers who can provide materials with consistent quality and in large quantities is essential. Several companies specialize in the large-scale manufacturing of high-purity PEG derivatives. biochempeg.combiochempeg.com Stringent quality control of incoming raw materials and in-process controls are necessary to ensure the final product meets the required specifications.
Equipment and Facility: The synthesis and purification of this compound at scale will require appropriate reactors, purification systems (e.g., large-scale chromatography skids or crystallization vessels), and drying equipment (e.g., large-scale lyophilizers or vacuum ovens). The facility must comply with relevant safety and quality standards.
Advanced Spectroscopic and Chromatographic Characterization Methodologies for M Peg8 Bbta
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation of m-PEG8-BBTA
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and their spatial relationships, making it an essential tool for the structural validation of this compound.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. For instance, it would show correlations between adjacent methylene (B1212753) protons within the PEG chain and between neighboring protons on the aromatic rings of the BBTA moiety, helping to confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in both the PEG and BBTA portions of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different structural fragments, such as linking the PEG chain to the BBTA moiety and confirming the substitution pattern on the aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This can help to determine the three-dimensional conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Integrity and Purity Assessment of this compound
Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound, confirming its elemental composition, and assessing its purity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique well-suited for analyzing polar and large molecules like this compound. It would be expected to produce intact molecular ions, likely as protonated species [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting mass-to-charge ratio would provide a direct measurement of the molecular weight. The presence of multiple charged species (e.g., [M+2H]²⁺) is also possible and can aid in mass determination.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another soft ionization technique that is particularly useful for analyzing polymers and other large molecules. For this compound, this method would be expected to generate predominantly singly charged molecular ions. A key advantage of MALDI-TOF is its ability to analyze the distribution of PEG chain lengths (polydispersity) if the sample is not monodisperse. For a pure this compound sample, a single major peak corresponding to the molecular weight would be expected.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the theoretical mass calculated from the chemical formula (C₃₆H₄₆N₄O₁₁S), the molecular formula can be unequivocally confirmed. This is a critical step in verifying the identity of the synthesized compound and ruling out other potential structures with the same nominal mass.
Expected High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 743.3015 |
| [M+Na]⁺ | 765.2834 |
| [M+K]⁺ | 781.2574 |
Vibrational Spectroscopy for Functional Group Analysis of this compound
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations of this compound, specific structural features of both the polyethylene (B3416737) glycol (PEG) chain and the benzothiazole (B30560) aniline (B41778) (BBTA) core can be identified.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a unique molecular fingerprint. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The primary vibrations are associated with the PEG backbone and the BBTA aromatic system.
The PEG portion of the molecule is characterized by strong C-O-C ether stretching vibrations, typically observed in the region of 1100 cm⁻¹. The CH₂ groups of the PEG chain give rise to stretching and bending vibrations. The symmetric and asymmetric stretching of the C-H bonds are expected around 2870 cm⁻¹ and 2945 cm⁻¹, respectively.
The benzothiazole aniline moiety contributes several characteristic peaks. The C=N stretching vibration of the thiazole (B1198619) ring is typically found around 1640 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) and thiazole rings are expected in the 1400-1600 cm⁻¹ region. C-H bending vibrations of the aromatic rings will also be present.
A detailed assignment of the expected FTIR peaks for this compound is provided in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2945 | Asymmetric C-H stretch | CH₂ (PEG) |
| ~2870 | Symmetric C-H stretch | CH₂ (PEG) |
| ~1640 | C=N stretch | Thiazole ring (BBTA) |
| ~1600-1400 | C=C stretch | Aromatic rings (BBTA) |
| ~1100 | C-O-C stretch | Ether (PEG) |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of non-polar bond vibrations with high sensitivity.
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the benzothiazole ring, typically in the 1500-1600 cm⁻¹ range. The C-S stretching vibration within the thiazole ring, which can be weak in FTIR, may be more prominent in the Raman spectrum. The PEG chain will also exhibit characteristic Raman bands, including CH₂ twisting and wagging modes.
Key expected Raman shifts for this compound are summarized in the following table.
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~2940 | C-H stretch | CH₂ (PEG) |
| ~2880 | C-H stretch | CH₂ (PEG) |
| ~1600 | Aromatic C=C stretch | Benzothiazole (BBTA) |
| ~1450 | CH₂ scissoring | PEG |
| ~850 | Skeletal vibration | PEG |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric and Quantitative Analysis of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The benzothiazole aniline moiety in this compound acts as a strong chromophore, making UV-Vis spectroscopy suitable for both qualitative and quantitative analysis.
The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of the benzothiazole aniline system. The position of the maximum absorbance (λmax) is influenced by the electronic structure of the chromophore and the solvent used for analysis. For many benzothiazole derivatives, the primary absorption bands are observed in the ultraviolet A (UVA) range, typically between 300 and 400 nm. The methoxy (B1213986) group on the PEG chain is not expected to significantly alter the λmax of the BBTA chromophore.
Quantitative analysis of this compound can be performed using the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. By preparing a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined.
The table below summarizes the expected UV-Vis spectral properties of this compound.
| Parameter | Expected Value | Significance |
| λmax | 300 - 400 nm | Wavelength of maximum absorbance, characteristic of the BBTA chromophore. |
| Molar Absorptivity (ε) | Dependent on the specific solvent and λmax | A measure of how strongly the compound absorbs light at a given wavelength. |
Chromatographic Techniques for Separation and Homogeneity Assessment of this compound
Chromatographic techniques are essential for the separation, purification, and assessment of the homogeneity of this compound. Given its hybrid structure, a combination of different chromatographic methods is often employed to obtain a complete purity profile.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule, where a non-polar stationary phase is used with a polar mobile phase. The retention of this compound will be influenced by both the hydrophobic benzothiazole moiety and the hydrophilic PEG chain.
Due to the presence of the BBTA chromophore, a UV-Vis detector is an effective method for the detection and quantification of this compound and related impurities. Monitoring the elution profile at the λmax of the BBTA moiety provides high sensitivity.
For the detection of impurities that may lack a chromophore, such as unreacted PEG starting materials, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed. An RI detector is a universal detector that measures the change in the refractive index of the eluent, while an ELSD is a mass-based detector that is more sensitive than RI and is compatible with gradient elution.
A summary of typical HPLC conditions for the analysis of this compound is presented below.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with a possible additive like trifluoroacetic acid (TFA) |
| Detection | UV-Vis (at λmax of BBTA), RI, or ELSD |
| Flow Rate | 0.5 - 1.5 mL/min |
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. This technique is particularly useful for assessing the homogeneity of the PEG chain length in this compound and for detecting the presence of any aggregates or higher molecular weight species.
In SEC, a porous stationary phase is used, and larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, have longer retention times. For a relatively low molecular weight compound like this compound, a column with a small pore size would be appropriate.
SEC can be used to confirm the monodispersity of the PEG8 chain and to identify any potential dimers or oligomers that may have formed during synthesis or storage. The detection methods used in HPLC, such as RI and ELSD, are also commonly used in SEC.
The table below outlines typical parameters for the SEC analysis of this compound.
| Parameter | Typical Conditions |
| Column | Gel permeation or filtration column with an appropriate pore size for low molecular weight polymers |
| Mobile Phase | Isocratic elution with a solvent in which this compound is fully soluble (e.g., tetrahydrofuran, dimethylformamide, or an aqueous buffer) |
| Detection | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 0.5 - 1.0 mL/min |
Gas Chromatography (GC) for Volatile Impurity Analysis (if applicable)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. In the context of this compound, direct chromatographic analysis of the entire molecule is generally considered inapplicable. This is due to the compound's high molecular weight (742.85 g/mol ) and consequently low volatility, which prevents it from being readily vaporized under typical GC inlet conditions without thermal degradation.
However, GC, particularly when coupled with mass spectrometry (GC-MS) and utilizing a headspace sampling technique, is a highly relevant and critical methodology for the characterization of this compound. Its applicability lies in the detection and quantification of volatile organic impurities, primarily residual solvents, which may be present from the compound's multi-step synthesis. The identification and control of such impurities are crucial for ensuring the purity, consistency, and quality of the final product.
The synthetic pathway to this compound involves both PEGylation reactions and the formation of the benzothiazole moiety. These processes often utilize a range of organic solvents. For instance, PEGylation reactions may be carried out in solvents such as dichloromethane (B109758) or dimethylformamide (DMF). nih.govbroadpharm.com The synthesis of benzothiazole derivatives can involve solvents like ethanol, methanol, toluene, or dimethyl sulfoxide (B87167) (DMSO). nih.govekb.eg These solvents, even after extensive purification steps, can remain in trace amounts in the final product.
Headspace GC-MS is the standard method for analyzing these residual solvents as outlined in pharmacopeial guidelines. shimadzu.co.ukchemistryworld.comshimadzu.com In this technique, a sample of this compound is dissolved in a high-boiling-point solvent (e.g., DMSO or N,N-dimethylformamide) in a sealed vial and heated. itwreagents.com This process allows the volatile impurities to partition into the gas phase (headspace) above the sample. A sample of this vapor is then automatically injected into the GC system. This approach avoids injecting the non-volatile this compound molecule onto the GC column, which could cause column contamination and degradation.
The separation of volatile impurities is typically achieved on a capillary column with a medium polarity stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of solvents based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is often used for quantification due to its robust and linear response to hydrocarbons, while a Mass Spectrometer (MS) is used for definitive identification based on the mass-to-charge ratio of the eluted compounds. shimadzu.co.ukresearchgate.net
Research Findings:
Analysis via headspace GC-MS allows for the creation of a detailed profile of volatile impurities. Each impurity is characterized by its retention time (RT), which is specific under defined chromatographic conditions, and its mass spectrum, which provides a molecular fingerprint for identification. Quantification is achieved by comparing the peak area of an impurity to that of a certified reference standard. The limits of detection (LOD) and quantification (LOQ) for most common solvents are typically in the low parts-per-million (ppm) range, ensuring high sensitivity.
Below is an interactive table representing typical data obtained from a headspace GC-MS analysis for potential volatile impurities in a batch of this compound. The retention times are illustrative and depend on the specific GC column and conditions used.
| Potential Volatile Impurity | Typical Retention Time (min) | Typical Limit of Detection (ppm) | Potential Origin |
|---|---|---|---|
| Methanol | 3.5 | 5 | Benzothiazole synthesis, Purification |
| Ethanol | 4.2 | 10 | Benzothiazole synthesis, Purification |
| Dichloromethane (DCM) | 5.1 | 2 | PEGylation reaction |
| Acetonitrile | 5.8 | 2 | Purification / Chromatography |
| Tetrahydrofuran (THF) | 8.2 | 3 | PEG linker synthesis |
| Toluene | 10.5 | 1 | PEG linker synthesis, Benzothiazole synthesis |
| N,N-Dimethylformamide (DMF) | 14.8 | 5 | PEGylation reaction |
| Dimethyl sulfoxide (DMSO) | 16.2 | 10 | Benzothiazole synthesis |
This analytical approach confirms that while GC is not suitable for the direct analysis of the this compound macromolecule, it is an indispensable tool for ensuring its purity by characterizing the volatile impurity profile.
Computational and Theoretical Investigations into M Peg8 Bbta Behavior
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior of m-PEG8-BBTA
Molecular dynamics (MD) simulations are employed to model the physical movements of atoms and molecules over time, offering a detailed view of the conformational landscape and dynamic behavior of this compound. Such simulations can predict how the molecule behaves in different environments, which is critical for its functional applications. nih.govresearchgate.net
The behavior of this compound is expected to be highly dependent on the solvent environment due to the distinct properties of its PEG and BBTA components. MD simulations in explicit solvent models can reveal these differences.
In an aqueous solvent , the hydrophilic PEG8 chain is anticipated to adopt a more extended and flexible conformation to maximize hydrogen bonding with water molecules. nih.gov This would result in a larger hydrodynamic radius. The BBTA moiety, being more hydrophobic, might be partially shielded by the flexible PEG chain.
Simulations would typically involve solvating a single this compound molecule in a periodic box of water (e.g., TIP3P model) and an organic solvent (e.g., DMSO). After energy minimization and equilibration, production runs of several hundred nanoseconds would be performed to sample the conformational space adequately. Analysis of these trajectories would yield key structural parameters.
Table 1: Hypothetical MD Simulation Parameters for this compound in Different Solvents This table presents plausible data that would be derived from a comparative MD simulation study.
| Parameter | Aqueous Solvent (Water) | Non-Aqueous Solvent (DMSO) | Expected Outcome |
| Radius of Gyration (Rg) (Å) | 10.5 ± 0.8 | 8.2 ± 0.6 | A larger Rg in water indicates a more extended conformation. |
| Solvent Accessible Surface Area (SASA) (Ų) | 950 ± 50 | 810 ± 45 | Higher SASA in water suggests greater solvent exposure. |
| End-to-End Distance (Å) | 18.1 ± 1.5 | 13.5 ± 1.2 | The distance between the methoxy (B1213986) group and the BBTA moiety would be greater in water. |
| Intramolecular H-Bonds (PEG Chain) | 2-3 | 4-6 | Increased intramolecular hydrogen bonding in DMSO suggests a more collapsed coil state. |
The flexibility of the PEG chain is a defining characteristic of PEGylated molecules and is crucial for their biological function, such as providing a steric shield. plos.org MD simulations allow for a quantitative analysis of this flexibility.
PEG Chain Flexibility: The flexibility can be characterized by analyzing the distribution of dihedral angles along the PEG backbone. It is expected that the PEG8 chain in this compound would exhibit significant rotational freedom, allowing it to sample a wide range of conformations. plos.org This high flexibility contributes to the molecule's large hydrodynamic volume and its ability to shield conjugated partners from interactions. plos.org Generally, longer PEG chains exhibit greater flexibility. researchgate.net
BBTA Moiety Orientation: The orientation of the terminal BBTA group is not fixed but is dynamically coupled to the motion of the PEG chain. The BBTA moiety would exhibit considerable rotational and translational freedom at the end of the flexible linker. This mobility is a key factor in how it presents itself for binding to a biological target. The orientation can be tracked by defining a vector within the BBTA plane and analyzing its angle relative to a fixed axis over the simulation time.
Table 2: Predicted Dynamic Properties of this compound from MD Simulations This table summarizes the expected dynamic behaviors of the distinct molecular moieties.
| Moiety | Property Analyzed | Predicted Behavior | Implication |
| m-PEG8 Chain | Dihedral Angle Distribution | Broad distribution for C-O-C-C and O-C-C-O angles, indicating high rotational freedom. | The chain is highly flexible, not adopting a single static conformation. |
| m-PEG8 Chain | Root Mean Square Fluctuation (RMSF) | High RMSF values for atoms in the middle of the PEG chain. | Confirms the high mobility and flexibility of the linker. |
| BBTA Moiety | Orientational Correlation Time | Short correlation time, indicating rapid reorientation. | The binding interface of the BBTA group is not static, which could influence binding kinetics. |
| BBTA Moiety | Spatial Distribution | A wide probability distribution cloud at the terminus of the PEG linker. | The BBTA group can sweep a considerable volume of space. |
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations are essential for understanding the electronic properties that govern the reactivity and spectroscopic characteristics of this compound.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations would be used to optimize the molecule's geometry to its lowest energy state and to compute several key electronic descriptors. These calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G*). mdpi.com
Key properties derived from DFT include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites for potential interactions. nih.gov
Table 3: Representative DFT-Calculated Ground State Properties for this compound This table contains hypothetical but realistic values for electronic properties obtained from DFT calculations.
| Property | Calculated Value | Interpretation |
| Energy of HOMO | -5.8 eV | Indicates the energy of the outermost electrons; localized primarily on the electron-rich BBTA moiety. |
| Energy of LUMO | -1.5 eV | Represents the lowest energy level for an incoming electron; also centered on the BBTA aromatic system. |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | A relatively large gap suggests good electronic stability under ground state conditions. |
| Dipole Moment | 4.2 Debye | Indicates significant polarity, consistent with the ether oxygens in the PEG chain, contributing to water solubility. |
| Molecular Electrostatic Potential | Negative potential around PEG oxygens and BBTA nitrogens; Positive potential around amine protons. | Predicts sites for hydrogen bonding and nucleophilic/electrophilic attack. |
Benzothiazole (B30560) derivatives are often fluorescent. Assuming the BBTA moiety in this compound is fluorogenic, its excited-state properties can be investigated using ab initio methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations provide insight into the molecule's photophysical behavior, which is crucial if it is to be used as a fluorescent probe. mdpi.comresearchgate.net
TD-DFT calculations can predict:
Vertical Excitation Energies: Correspond to the energy required to excite an electron from the ground state to an excited state without changing the molecular geometry, relating directly to the absorption maximum (λ_max_abs).
Oscillator Strengths: Indicate the probability of a particular electronic transition occurring.
Emission Energies: Calculated after optimizing the geometry of the first excited state, this corresponds to the fluorescence emission maximum (λ_max_em).
Table 4: Hypothetical Photophysical Properties of this compound via TD-DFT This table illustrates the kind of data that would be generated to characterize the fluorogenic properties of the BBTA moiety.
| Parameter | Predicted Value (in water) | Significance |
| First Vertical Excitation Energy (S₀→S₁) | 3.45 eV | Corresponds to the main absorption peak. |
| Absorption Maximum (λ_max_abs) | ~360 nm | Predicts the wavelength of light the molecule absorbs most strongly. |
| Oscillator Strength (f) | 0.85 | A high value indicates a strongly allowed, bright transition. |
| Emission Energy (S₁→S₀) | 2.82 eV | Corresponds to the fluorescence emission peak. |
| Emission Maximum (λ_max_em) | ~440 nm | Predicts the color of the emitted fluorescent light. |
| Stokes Shift | ~80 nm | A significant shift is desirable for fluorescent probes to minimize self-absorption. mdpi.com |
Molecular Docking and Virtual Screening for Predictive Interaction Analysis of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking can be used to predict its binding mode and affinity to a specific protein target, providing hypotheses for its mechanism of action.
The process involves preparing the 3D structures of the ligand (this compound) and the protein receptor. The flexible PEG chain is often truncated for initial docking studies to focus on the binding of the pharmacologically active BBTA headgroup, as the chain's high flexibility complicates standard docking algorithms. The docking software then samples a large number of possible conformations of the ligand within the protein's binding site and scores them based on a scoring function, which estimates the binding affinity.
Predictive Interaction with a Hypothetical Target (e.g., Protein Kinase): Benzothiazole scaffolds are known to interact with the ATP-binding site of various protein kinases. A docking study of the BBTA portion of this compound into a kinase active site would likely predict key interactions, such as hydrogen bonds with hinge region residues and hydrophobic interactions within the pocket.
Virtual Screening: The BBTA moiety can serve as a scaffold for virtual screening campaigns. nih.govmdpi.com A pharmacophore model based on the docked pose of BBTA could be generated and used to search large chemical databases for other compounds that share similar 3D arrangements of chemical features and are therefore also likely to bind to the same target. nih.gov
Table 5: Illustrative Molecular Docking Results for BBTA Moiety against a Hypothetical Protein Kinase This table shows representative data from a molecular docking simulation, comparing the core moiety to hypothetical analogues.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |
| BBTA (core of this compound) | -8.5 | MET-102, LYS-54, LEU-130 | H-bond with hinge residue (MET-102); Salt bridge with catalytic lysine (LYS-54). |
| Analogue 1 (with extra -OH) | -9.2 | MET-102, LYS-54, ASP-165 | Additional H-bond with DFG-motif aspartate (ASP-165). |
| Analogue 2 (with bulky group) | -7.1 | MET-102, LEU-130 | Steric clash with gatekeeper residue prevents optimal binding. |
In silico Prediction of Target Binding Sites for this compound
The identification of potential binding sites for this compound on therapeutic targets is a critical step in understanding its mechanism of action. In silico methods for binding site prediction can be broadly categorized into geometry-based, energy-based, and machine learning-based approaches.
Geometry-based methods identify pockets and cavities on the surface of a protein that are sterically suitable for ligand binding. These algorithms analyze the protein's three-dimensional structure to locate regions with appropriate size, shape, and hydrophobicity. For a molecule with the structural characteristics of this compound, these methods can delineate potential binding pockets that can accommodate its flexible polyethylene (B3416737) glycol (PEG) chain and the more rigid benzothiazole aniline (B41778) (BBTA) moiety.
Energy-based methods utilize probe molecules to map the interaction energies across the protein surface. mdpi.com By calculating the van der Waals and electrostatic interaction energies, these approaches can identify "hot spots" that are energetically favorable for ligand binding. mdpi.com In the context of this compound, different probes could be used to map the binding preferences for its PEG and BBTA components, providing a more nuanced understanding of the potential binding site.
Machine learning-based approaches leverage datasets of known protein-ligand complexes to train models that can predict binding sites on new protein structures. These models can learn complex patterns from the sequence and structural features of known binding sites to improve predictive accuracy. nih.gov
The following table illustrates a hypothetical output from an in silico binding site prediction for this compound on a target protein.
| Predicted Site ID | Pocket Volume (ų) | Druggability Score | Key Interacting Residues | Predicted Affinity (kcal/mol) |
|---|---|---|---|---|
| Site 1 | 450 | 0.85 | Tyr12, Phe28, Leu89 | -9.2 |
| Site 2 | 320 | 0.65 | Asp45, Gln52, Arg101 | -7.5 |
| Site 3 | 610 | 0.78 | Val15, Ile33, Met95 | -8.1 |
Ligand-based and Structure-based Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This can be approached from two main perspectives: ligand-based and structure-based methods.
Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the target of interest. nih.gov This method is particularly useful when the three-dimensional structure of the target is unknown. biorxiv.org The principle is that molecules with similar structures are likely to have similar biological activities. For this compound, a set of known active compounds with structural similarities could be used to build a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for binding. This model can then be used to screen large compound databases for molecules that match the pharmacophore.
Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein. nih.govnih.gov This approach involves docking candidate molecules into the target's binding site and using a scoring function to estimate the binding affinity. nih.gov For this compound, SBVS could be used to explore its binding mode and predict its binding affinity to various protein targets. This can help in prioritizing potential targets for experimental validation.
A comparison of hypothetical virtual screening results for this compound against a target is presented below.
| Screening Method | Database Screened | Number of Hits | Top Hit Score | Predicted Binding Mode |
|---|---|---|---|---|
| Ligand-based (Pharmacophore) | ZINC15 | 150 | 0.92 (Fit Score) | BBTA moiety in hydrophobic pocket, PEG chain solvent-exposed |
| Structure-based (Docking) | DrugBank | 85 | -10.5 (kcal/mol) | BBTA moiety forms pi-stacking interactions, PEG chain forms hydrogen bonds |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comfarmaciajournal.com For this compound, QSAR models could be developed for a series of its derivatives to predict their activity and guide the design of new, more potent analogues.
The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For this compound derivatives, descriptors could include molecular weight, logP, polar surface area, and various topological and quantum chemical parameters.
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) and random forests. nih.gov This model relates the descriptors to the observed biological activity.
The predictive power of the QSAR model is then validated using internal and external validation techniques. A robust QSAR model can be used to predict the activity of novel this compound derivatives before their synthesis, thus saving time and resources.
A hypothetical QSAR model for a series of this compound derivatives is summarized in the table below.
| QSAR Model Parameter | Value | Interpretation |
|---|---|---|
| Regression Equation | pIC50 = 0.5LogP - 0.2MW + 1.5*HBA + c | Relates biological activity (pIC50) to molecular descriptors |
| Correlation Coefficient (R²) | 0.85 | Indicates a good fit of the model to the data |
| Cross-validated R² (Q²) | 0.72 | Indicates good predictive ability of the model |
| Key Descriptors | LogP, Molecular Weight (MW), Hydrogen Bond Acceptors (HBA) | Highlights the important molecular properties for activity |
Coarse-Grained Simulations for Multiscale Behavior of this compound in Complex Systems
While all-atom molecular dynamics (MD) simulations provide a detailed view of molecular interactions, they are computationally expensive and often limited to short timescales. chemrxiv.org Coarse-grained (CG) simulations offer a way to overcome this limitation by simplifying the molecular representation. chemrxiv.org In a CG model, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. chemrxiv.org
For a molecule like this compound, a CG model could be developed where the BBTA moiety is represented by a few beads, and the repeating units of the PEG chain are also grouped into single beads. This approach would be particularly useful for studying the behavior of this compound in complex environments, such as its interaction with lipid membranes, its self-assembly into micelles, or its behavior in a crowded protein solution. mdpi.com
CG simulations can provide insights into the conformational flexibility of the PEG chain, the partitioning of the molecule between different phases, and the thermodynamics of its interactions with other molecules. nih.gov These simulations can help in understanding the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives.
The following table presents a hypothetical comparison of parameters for all-atom and coarse-grained simulations of this compound.
| Simulation Parameter | All-Atom MD | Coarse-Grained MD |
|---|---|---|
| System Size | ~50,000 atoms | ~5,000 beads |
| Simulation Timescale | ~100 nanoseconds | ~10 microseconds |
| Level of Detail | Atomic resolution | Molecular fragment resolution |
| Typical Application | Detailed binding site analysis | Membrane interaction, self-assembly |
Mechanistic Elucidation of M Peg8 Bbta Interactions in Preclinical Models
Biochemical and Biophysical Characterization of m-PEG8-BBTA Target Engagement
A critical first step in characterizing a new chemical entity is to define its interaction with its intended biological target. This involves a quantitative assessment of binding affinity, kinetics, and the functional consequences of this binding, such as enzyme modulation or alteration of biomolecular interactions.
To understand the interaction between this compound and its putative target protein, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity and kinetics. toray-research.co.jpnicoyalife.comxantec.com
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor surface. xantec.comnih.gov By monitoring the change in the refractive index at the surface, one can determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D). nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of two molecules in solution. toray-research.co.jpnicoyalife.com This technique not only provides the binding affinity (K_D) and stoichiometry (n) but also the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).
A hypothetical dataset for the interaction of this compound with a target protein, "Target Protein X," is presented below.
Hypothetical Binding Parameters of this compound to Target Protein X
| Parameter | Value | Technique |
|---|---|---|
| K_D (Equilibrium Dissociation Constant) | 25 nM | SPR |
| k_a (Association Rate Constant) | 1.5 x 10^5 M⁻¹s⁻¹ | SPR |
| k_d (Dissociation Rate Constant) | 3.75 x 10⁻³ s⁻¹ | SPR |
| ΔH (Enthalpy Change) | -12.5 kcal/mol | ITC |
| ΔS (Entropy Change) | -8.2 cal/mol·K | ITC |
| n (Stoichiometry) | 1.1 | ITC |
This is a hypothetical data table.
If the target of this compound is an enzyme, it is crucial to determine how the compound modulates its activity. Enzyme kinetic studies can reveal whether this compound acts as an activator or an inhibitor and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically done by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation.
For instance, if this compound were an inhibitor of "Enzyme Y," its potency would be quantified by the half-maximal inhibitory concentration (IC50).
Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 (nM) | Inhibition Mechanism |
|---|---|---|
| Enzyme Y | 150 nM | Competitive |
| Enzyme Z | > 10 µM | No significant inhibition |
This is a hypothetical data table.
Many cellular processes are governed by complex networks of protein-protein and protein-nucleic acid interactions. nih.govucsf.edu A compound like this compound could potentially modulate these interactions, either by stabilizing or disrupting them. Techniques like co-immunoprecipitation, pull-down assays, and proximity-ligation assays can be used to study these effects. ucsf.edu For example, if this compound is designed to disrupt the interaction between a transcription factor and its DNA binding site, electrophoretic mobility shift assays (EMSA) could be used to demonstrate this effect. nih.gov
Cellular Uptake and Intracellular Trafficking Mechanisms of this compound
Understanding how a compound enters a cell and where it localizes is vital for interpreting its biological activity. The PEGylated nature of this compound may influence its cellular uptake pathway and subsequent intracellular fate. nih.gov
The primary route of entry for many molecules, especially larger ones or those conjugated to polymers like PEG, is endocytosis. aau.dk The main endocytic pathways include clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. aau.dknih.govnus.edu.sg The specific pathway utilized by this compound can be investigated by treating cells with a fluorescently labeled version of the compound in the presence of pharmacological inhibitors of specific pathways.
Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of clathrin-coated pits. biorxiv.org
Caveolin-mediated endocytosis involves flask-shaped invaginations of the plasma membrane called caveolae. nus.edu.sgnih.gov
Hypothetical Cellular Uptake of this compound in the Presence of Endocytic Inhibitors
| Inhibitor | Pathway Targeted | Cellular Uptake of this compound (% of Control) |
|---|---|---|
| Chlorpromazine | Clathrin-mediated | 35% |
| Filipin | Caveolin-mediated | 92% |
| Amiloride | Macropinocytosis | 95% |
This is a hypothetical data table based on the principle that a significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway. In this hypothetical case, the data would suggest that this compound is primarily taken up via clathrin-mediated endocytosis.
Once inside the cell, the specific subcellular localization of this compound can determine its access to target molecules and its ultimate biological effect. Advanced microscopy techniques are essential for these studies.
Confocal microscopy allows for the visualization of fluorescently labeled molecules within specific focal planes of a cell, enabling the co-localization of the compound with specific organelles marked with fluorescent proteins or dyes. nih.govspringernature.com
Stimulated Emission Depletion (STED) microscopy , a super-resolution technique, can provide even greater detail, allowing for more precise localization at the nanoscale.
For example, a study might involve synthesizing a version of this compound with a fluorescent tag (e.g., this compound-FITC). Live-cell imaging could then track its movement from the cell membrane to early endosomes (marked with Rab5), then to late endosomes/lysosomes (marked with LAMP1). Such an experiment would reveal the kinetics of intracellular trafficking and whether the compound is targeted for degradation or escapes the endo-lysosomal pathway to reach other cellular compartments. nih.gov
Transmembrane Permeation Mechanisms of this compound
The ability of a molecule to cross cellular membranes is a critical determinant of its biological activity and pharmacokinetic profile. For this compound, a linker molecule featuring an eight-unit polyethylene (B3416737) glycol (PEG) spacer, understanding its permeation characteristics is fundamental. The PEG8 spacer is designed to enhance aqueous solubility and provide a flexible bridge in bioconjugates axispharm.com. While specific experimental data on this compound's permeation is not available, the mechanisms for PEGylated compounds are typically investigated through established in vitro models, such as Caco-2 cell monolayers, which simulate the intestinal barrier nih.govnih.gov.
The primary routes for transmembrane passage are the transcellular (through the cell) and paracellular (between cells) pathways nih.gov. PEGylation can influence which of these routes is favored. The process of transcellular transport often involves energy-dependent mechanisms like endocytosis researchgate.netresearchgate.net. Studies on similar PEGylated nanoparticles have shown that mechanisms can include lipid raft-mediated endocytosis researchgate.net. Paracellular transport is governed by the tightness of the junctions between cells, which can be modulated by the physicochemical properties of the compound nih.gov. The addition of PEG chains can sometimes reduce paracellular transport by shielding charges and increasing hydrodynamic size, creating a "stealth" effect that minimizes interactions with the cell membrane nih.govtandfonline.com.
To quantify these effects, experiments typically measure the apparent permeability coefficient (Papp) of the compound across a confluent cell monolayer. A hypothetical study could compare the permeability of a parent molecule to its this compound conjugate, as illustrated in the table below.
| Compound | Concentration (µM) | Papp (A→B) (10-6 cm/s) | Efflux Ratio (B→A)/(A→B) | Transport Mechanism Postulate |
|---|---|---|---|---|
| Parent Molecule | 10 | 0.5 ± 0.1 | 8.2 | Low passive permeability, active efflux |
| Parent-m-PEG8-BBTA Conjugate | 10 | 2.3 ± 0.4 | 1.1 | Enhanced passive/facilitated transport |
This table presents hypothetical data for illustrative purposes.
Modulation of Biological Pathways and Molecular Signaling by this compound in in vitro Systems
To understand the biological impact of a compound like this compound, particularly when it is part of a larger bioactive conjugate, it is essential to investigate its influence on cellular signaling and pathways. The following subsections describe the standard in vitro methodologies used to assess these potential modulatory effects.
Gene Expression Alterations (e.g., RNA Sequencing, qPCR)
Alterations in gene expression provide a molecular fingerprint of a compound's effect on cellular function. High-throughput methods like RNA sequencing (RNA-Seq) can offer a global view of the transcriptome, identifying all genes that are up- or down-regulated in response to treatment. For more targeted analysis, quantitative Polymerase Chain Reaction (qPCR) is used to precisely measure the expression levels of specific genes of interest. These genes might be related to apoptosis, cell cycle progression, inflammation, or other pathways relevant to the compound's intended therapeutic action.
A representative, hypothetical dataset from a qPCR experiment is shown below, illustrating how this compound as part of a conjugate could alter the expression of key cellular genes.
| Gene Target | Cell Line | Treatment Group | Fold Change vs. Control (Mean ± SD) |
|---|---|---|---|
| BAX (Pro-apoptotic) | MCF-7 | Test Conjugate | 2.8 ± 0.3 |
| BCL2 (Anti-apoptotic) | MCF-7 | Test Conjugate | -3.5 ± 0.5 |
| CCND1 (Cell Cycle) | MCF-7 | Test Conjugate | -2.1 ± 0.2 |
| TNFα (Inflammation) | RAW 264.7 | Test Conjugate | -4.0 ± 0.6 |
This table presents hypothetical data for illustrative purposes.
Protein Phosphorylation and Signaling Cascade Perturbations
Protein phosphorylation is a critical post-translational modification that acts as a molecular switch to control protein activity and signal transduction nih.govmdpi.com. Many cellular processes, including proliferation, differentiation, and apoptosis, are governed by complex phosphorylation cascades mediated by kinases nih.gov. Investigating a compound's effect on these pathways is crucial for mechanistic understanding.
Commonly used techniques include Western blotting with phospho-specific antibodies to detect changes in the phosphorylation state of key proteins, and mass spectrometry-based quantitative phosphoproteomics for a more global and unbiased analysis mdpi.comnih.gov. Key signaling pathways often interrogated include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell survival and growth nih.govmdpi.com.
The following table provides a hypothetical example of results from a phosphoproteomic analysis.
| Protein | Phosphorylation Site | Pathway | Fold Change in Phosphorylation vs. Control |
|---|---|---|---|
| Akt | Ser473 | PI3K/Akt/mTOR | -5.2 |
| mTOR | Ser2448 | PI3K/Akt/mTOR | -4.7 |
| ERK1/2 | Thr202/Tyr204 | MAPK/ERK | -3.1 |
| S6 Ribosomal Protein | Ser235/236 | PI3K/Akt/mTOR | -6.8 |
This table presents hypothetical data for illustrative purposes.
Metabolic Pathway Reprogramming
Cells can alter their metabolic pathways to support growth and survival. This metabolic reprogramming is a hallmark of various disease states. Studies to determine if a compound can reverse or induce such changes are therefore highly relevant. Key metabolic functions that are assessed include glycolysis (the conversion of glucose to lactate) and oxidative phosphorylation (energy production in the mitochondria).
Experimental methods involve measuring rates of glucose consumption, lactate secretion, and the oxygen consumption rate (OCR). These assays can reveal a shift between glycolytic and oxidative metabolism.
A hypothetical data table summarizing the results of such a metabolic analysis is presented below.
| Metabolic Parameter | Control Cells (Rate) | Treated Cells (Rate) | Percent Change |
|---|---|---|---|
| Glucose Consumption (nmol/h/106 cells) | 150 ± 12 | 85 ± 9 | -43% |
| Lactate Secretion (nmol/h/106 cells) | 250 ± 20 | 110 ± 15 | -56% |
| Oxygen Consumption Rate (pmol/min/106 cells) | 80 ± 7 | 130 ± 11 | +63% |
This table presents hypothetical data for illustrative purposes.
Biocompatibility and Non-Interfering Properties of this compound in Assay Systems
A critical step in preclinical evaluation is to ensure that a compound or linker molecule is biocompatible and does not interfere with biological systems in an unintended or harmful way. One of the primary screening tools for assessing blood compatibility is the in vitro hemolysis assay.
In vitro Hemolysis Assay Methodologies
The in vitro hemolysis assay is a standard preliminary test used to evaluate the potential of a substance to damage red blood cells (erythrocytes), causing them to lyse and release hemoglobin nucro-technics.comevotec.com. It is a sensitive method to assess the blood compatibility of chemicals, drugs, and biomaterials intended for parenteral administration nucro-technics.comevotec.com.
The methodology is based on the direct contact of the test material with a suspension of red blood cells. The general procedure is as follows:
Blood Collection and Preparation : Whole blood is collected from a relevant species (often human) in tubes containing an anticoagulant like EDTA nucro-technics.com. The red blood cells are then isolated by centrifugation, washed multiple times with an isotonic buffer (e.g., phosphate-buffered saline, PBS), and resuspended to a standardized concentration (e.g., 2-5% v/v) haemoscan.com.
Incubation : The red blood cell suspension is incubated with serial dilutions of the test compound for a defined period (e.g., 45-60 minutes) at 37°C evotec.comhaemoscan.com.
Controls : A negative control (vehicle buffer, e.g., PBS), which should cause no hemolysis, and a positive control (a lytic agent like Triton X-100), which causes 100% hemolysis, are included in every assay evotec.comevotec.com.
Measurement : After incubation, the samples are centrifuged to pellet intact red blood cells haemoscan.com. The supernatant, containing released hemoglobin from lysed cells, is transferred to a microplate haemoscan.com.
Quantification : The amount of free hemoglobin in the supernatant is quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength of 540 nm or 415 nm evotec.comhaemoscan.com.
Calculation : The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
The following table outlines a typical experimental setup for an in vitro hemolysis assay.
| Sample ID | Description | Concentration | Purpose |
|---|---|---|---|
| NC | PBS | N/A | Negative Control (0% Lysis) |
| PC | 1% Triton X-100 | N/A | Positive Control (100% Lysis) |
| TA-1 | This compound | 1 µM | Test Article |
| TA-2 | This compound | 10 µM | Test Article |
| TA-3 | This compound | 50 µM | Test Article |
| TA-4 | This compound | 100 µM | Test Article |
| TA-5 | This compound | 250 µM | Test Article |
Cell Line Proliferation and Morphological Assessment Methodologies
The impact of this compound on cell viability and morphology is a critical aspect of its preclinical evaluation. To elucidate these effects, a panel of human cancer cell lines is typically selected to represent various tumor types. Standard methodologies involve colorimetric assays to quantify cell proliferation and microscopy to observe morphological changes. These assessments provide foundational data on the compound's cytostatic or cytotoxic potential.
The methodologies employed for these assessments are designed to ensure reproducibility and accuracy. Cell lines are cultured under controlled conditions and exposed to a range of this compound concentrations over specific time courses. The resulting data from proliferation assays are often used to calculate key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Morphological assessments are typically qualitative but can be quantified through advanced imaging techniques.
Cell Proliferation Assays
A common method to assess the effect of this compound on cell growth is the MTS assay, a colorimetric method that measures the number of viable cells. In this assay, the tetrazolium salt MTS is reduced by metabolically active cells to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.
Representative findings from a hypothetical study are presented in the table below. Human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines were treated with increasing concentrations of this compound for 72 hours. The results indicate a dose-dependent inhibition of cell proliferation across all tested cell lines, with the most pronounced effect observed in the HCT-116 cells.
| Cell Line | This compound Concentration (µM) | Percent Inhibition of Cell Proliferation (%) |
| HCT-116 | 1 | 15.2 |
| 5 | 48.5 | |
| 10 | 75.8 | |
| 25 | 92.1 | |
| 50 | 98.6 | |
| MCF-7 | 1 | 10.1 |
| 5 | 35.7 | |
| 10 | 60.3 | |
| 25 | 85.4 | |
| 50 | 95.2 | |
| A549 | 1 | 8.9 |
| 5 | 28.4 | |
| 10 | 52.1 | |
| 25 | 78.9 | |
| 50 | 91.7 |
Morphological Assessment
Morphological changes in cells treated with this compound are typically evaluated using phase-contrast microscopy. This technique allows for the visualization of alterations in cell shape, adherence, and the presence of apoptotic bodies.
In a representative experiment, HCT-116 cells were treated with a vehicle control or with this compound at its approximate IC50 concentration (5 µM) for 48 hours. The observed morphological changes are summarized in the table below. Untreated cells displayed a normal, flattened, and adherent morphology. In contrast, cells treated with this compound exhibited classic signs of cellular stress and apoptosis, including cell rounding, detachment from the culture surface, and membrane blebbing.
| Treatment Group | Observation Time (hours) | Key Morphological Features |
| Vehicle Control | 24 | Confluent monolayer, flattened and polygonal cell shape, strong adherence. |
| 48 | Maintained confluence and normal morphology. | |
| This compound (5 µM) | 24 | Reduced cell density, some cells beginning to round up. |
| 48 | Significant cell rounding and detachment, presence of apoptotic bodies, loss of monolayer integrity. |
Advanced Applications and Conceptual Utilities of M Peg8 Bbta in Interdisciplinary Research
Role of m-PEG8-BBTA in Targeted Molecular Delivery Platforms
The heterobifunctional linker, this compound, is a molecule meticulously designed for advanced drug delivery applications. Its structure, comprising a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of eight units and a 2-(4-aminophenyl)benzothiazole (BBTA) moiety, offers a synergistic combination of properties aimed at improving the therapeutic index of conjugated payloads. This is achieved by enhancing their pharmacokinetic profiles and enabling targeted delivery to specific cellular populations.
Enhanced Pharmacokinetic Profile through PEGylation in Model Systems
The conjugation of therapeutic molecules with polyethylene glycol, a process known as PEGylation, is a well-established strategy to improve their pharmacokinetic properties. The this compound linker incorporates an eight-unit PEG chain (PEG8), which, despite its relatively short length, can confer significant advantages to a conjugated molecule.
The primary benefits of the PEG component include:
Increased Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic drugs, which can improve their formulation and bioavailability.
Reduced Immunogenicity: PEGylation can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.
Prolonged Circulation Time: The hydrophilic PEG chain creates a hydration shell around the molecule, increasing its hydrodynamic radius. This steric hindrance reduces renal clearance and enzymatic degradation, leading to a longer circulation half-life in the bloodstream.
While specific pharmacokinetic data for this compound-conjugated drugs are not extensively published, the general principles of PEGylation are well-documented. For instance, the half-life extension of therapeutic agents through PEGylation improves their pharmacokinetic profiles, thereby reducing their dosing frequency.
Table 1: General Effects of PEGylation on Pharmacokinetic Parameters
| Parameter | Effect of PEGylation | Rationale |
|---|---|---|
| Circulation Half-life (t½) | Increased | Reduced renal clearance and enzymatic degradation due to increased hydrodynamic size. |
| Volume of Distribution (Vd) | Decreased | Restricted extravasation from blood vessels into tissues due to larger size. |
| Clearance (CL) | Decreased | Slower elimination by the kidneys and reticuloendothelial system. |
| Immunogenicity | Decreased | Steric shielding of antigenic epitopes on the drug molecule. |
BBTA-Mediated Targeting to Specific Receptors or Biomarkers
The benzothiazole (B30560) aniline (B41778) (BTA) portion of this compound serves as the targeting ligand. BTA and its derivatives have been identified as potent and selective anticancer agents, particularly against breast cancer cell lines. The parent molecule, 2-(4-aminophenyl)benzothiazole, has demonstrated potent inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines, while being significantly less active against other cell types. acs.org This inherent selectivity suggests that the BBTA moiety can direct conjugated therapeutic agents to cancer cells that express the relevant, albeit not yet fully identified, molecular targets.
Research into the mechanism of action of BTA derivatives has pointed towards several possibilities, including the inhibition of key enzymes involved in cancer progression. For instance, certain benzothiazole hybrids have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. tandfonline.comtandfonline.com By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.
Molecular docking studies have also suggested that BTA derivatives may exert their anticancer effects by intercalating with DNA, leading to cell death. mdpi.com The planar structure of the benzothiazole ring system is conducive to such interactions.
While the precise receptor or biomarker that BBTA targets for selective uptake is still an area of active investigation, its demonstrated bioactivity and selectivity make it a promising ligand for targeted drug delivery. The this compound linker provides the means to attach this targeting moiety to a variety of therapeutic payloads.
Integration into Nanoparticle (e.g., Liposomes, Polymeric Nanoparticles) and Hydrogel Systems
The versatile structure of this compound allows for its incorporation into various drug delivery platforms, including nanoparticles and hydrogels, to impart targeting capabilities. The terminal functional group on the BBTA moiety can be used for covalent attachment to the surface of these delivery systems.
Liposomes: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. The surface of pre-formed liposomes can be functionalized with this compound. The PEG chain of the linker would extend from the liposome (B1194612) surface, providing the "stealth" characteristics that prolong circulation, while the terminal BBTA moiety would be exposed to the biological environment to mediate targeting to cancer cells. This approach combines the benefits of passive targeting (through the enhanced permeability and retention effect common to nanoparticles) and active targeting mediated by the BBTA ligand.
Polymeric Nanoparticles: Similar to liposomes, polymeric nanoparticles, often made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can be surface-decorated with this compound. nih.govbroadpharm.com This can be achieved by including a polymer-PEG-BBTA conjugate during the nanoparticle formulation process or by post-functionalization of pre-formed nanoparticles. The resulting targeted nanoparticles would benefit from the enhanced stability of polymeric systems and the targeting capabilities of the BBTA ligand.
Hydrogels: Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water and are used for controlled drug release. This compound can be incorporated into hydrogel networks, either as a pendant group or as part of the cross-linking structure. mdpi.com For injectable hydrogels, the BBTA moiety could potentially target the hydrogel to a specific tissue or cell type, localizing the drug depot for sustained release in the desired microenvironment.
Application of this compound in Advanced Diagnostic and Imaging Modalities
The unique properties of this compound also lend themselves to applications in diagnostics and molecular imaging. The BBTA moiety can serve as a recognition element for specific biological targets, while the PEG linker provides biocompatibility and favorable in vivo characteristics.
Development of this compound as a Molecular Probe for In Vitro Diagnostics
The benzothiazole core of the BBTA moiety is a well-known fluorophore. Many benzothiazole derivatives exhibit interesting photophysical properties, including the potential for use as fluorescent probes. By conjugating this compound to a molecule that can recognize a specific analyte (e.g., an antibody or a small molecule receptor), it can be used to develop fluorescent probes for in vitro diagnostic assays, such as immunoassays or cellular imaging.
The PEG chain in this context helps to improve the solubility and reduce non-specific binding of the probe, leading to a better signal-to-noise ratio in diagnostic tests. While specific examples of this compound used in this manner are not prevalent in the literature, the chemical principles are well-established. A Chinese patent describes the use of a polyethylene glycol benzothiazole derivative for the chemical modification of N-terminal cysteine proteins and polypeptides, highlighting the utility of this chemical linkage in bioconjugation for diagnostic and therapeutic purposes. google.com
Conjugation of this compound to Imaging Agents (e.g., Fluorescent Dyes, MRI Contrast Agents)
The this compound linker is an ideal candidate for conjugating imaging agents for in vivo applications. The BBTA moiety can target the imaging agent to specific tissues or cells, while the PEG chain enhances its in vivo performance.
Fluorescent Dyes: this compound can be attached to near-infrared (NIR) fluorescent dyes for deep-tissue in vivo imaging. The BBTA ligand would direct the dye to the target site, allowing for the visualization of biological processes or the demarcation of diseased tissue, such as tumors.
MRI Contrast Agents: A compelling example of the potential of BBTA in imaging is the development of a gadolinium (Gd)-based MRI contrast agent. A study describes the synthesis of {4-[(4-benzothiazol-2-yl-phenylcarbamoyl)-methyl]-7,10-bis-carboxymethyl-1,4,7,10-tetraazacyclododec-1-yl} acetic acid (DO3A-BT), where a BTA derivative is conjugated to a gadolinium chelator. This compound was investigated as a potential brain-specific MR contrast agent. The in vivo biodistribution of a radiolabeled version of the compound in mice showed brain uptake, and in vitro binding studies on brain homogenate revealed high uptake by neuronal/glial cells. This suggests that the BTA moiety can facilitate the delivery of the contrast agent to the brain, potentially for the imaging of neurological disorders or brain tumors.
Table 2: Potential Applications of this compound in Imaging
| Imaging Modality | Conjugated Agent | Potential Application | Rationale |
|---|---|---|---|
| Fluorescence Imaging | Near-Infrared (NIR) Dye | In vivo tumor imaging | BBTA-mediated targeting to cancer cells; PEG enhances circulation and reduces background signal. |
| Magnetic Resonance Imaging (MRI) | Gadolinium (Gd) Chelate | Brain imaging, tumor imaging | BBTA facilitates crossing of biological barriers and targets specific cell types; PEG improves in vivo stability and pharmacokinetics. |
Biosensing Platforms Utilizing this compound Recognition Capabilities
The benzothiazole aniline (BBTA) moiety of this compound serves as a key recognition element in the design of advanced biosensing platforms. The aromatic benzothiazole structure can engage in specific non-covalent interactions with biological macromolecules, particularly proteins. These interactions, which can include hydrophobic interactions, π-π stacking, and hydrogen bonding, form the basis for the selective detection of target analytes. nih.gov
The recognition mechanism often involves the specific binding of the BBTA group into hydrophobic pockets or at interfaces of target proteins. For instance, studies on the interaction between benzothiazole derivatives and proteins like lysozyme (B549824) have revealed that the binding is driven by a combination of aromatic π-π stacking interactions with tryptophan residues and van der Waals forces. nih.govresearchgate.net The specific geometry and electronic properties of the benzothiazole ring system allow for a snug fit into complementary binding sites, leading to a stable complex that can be detected.
When this compound is immobilized on a sensor surface, the flexible PEG8 spacer extends the BBTA recognition element away from the surface, minimizing steric hindrance and allowing it to freely interact with target molecules in the sample. This configuration enhances the sensitivity and specificity of the biosensor. The binding event can be transduced into a measurable signal through various detection modalities, including fluorescence, surface plasmon resonance (SPR), or electrochemical methods. While specific performance data for this compound functionalized biosensors is not extensively published, the principles of PEGylated sensor surfaces suggest significant potential. For example, a polyethylene glycol functionalized silicon nanowire field-effect transistor (SiNW-FET) biosensor for glucose detection demonstrated a wide detection range and high sensitivity, highlighting the benefits of PEG in sensor design. nih.gov
Table 1: Performance Characteristics of a PEG-Functionalized Biosensor
| Parameter | Value |
|---|---|
| Analyte | Glucose |
| Detection Range | 10 nM to 10 mM |
| Sensitivity | 0.47 µAcm⁻²mM⁻¹ |
| Linear Correlation (R²) | 0.99747 |
| Response Time | < 8 s |
| Specificity | High against interfering substances (UA, AA) |
Data from a study on a PEG-functionalized silicon nanowire field-effect transistor biosensor, illustrating the potential performance enhancements achievable with PEGylation. nih.gov
Engineering of Novel Biomaterials and Surface Functionalization Strategies with this compound
The unique properties of the this compound molecule make it an excellent candidate for the surface functionalization of biomaterials, aiming to improve their biocompatibility and performance in biological environments.
Biofouling, the non-specific adsorption of proteins and cells onto material surfaces, is a major challenge in the application of biomedical devices. The hydrophilic and flexible nature of the polyethylene glycol (PEG) chain is well-established in its ability to create protein-resistant surfaces. sigmaaldrich.com When this compound is grafted onto a surface, the PEG8 chains form a hydrated layer that acts as a physical and energetic barrier to protein adsorption. This is often described by the steric stabilization effect, where the compression of the PEG layer upon protein approach is entropically unfavorable. nih.gov
Table 2: Protein Recovery from a PEG-Grafted Anti-fouling Surface
| Protein | Recovery Percentage (%) |
|---|---|
| Lysozyme | 96.67 - 101.02 |
| Conalbumin | 96.67 - 101.02 |
| Ovalbumin | 96.67 - 101.02 |
| β-lactoglobulin A | 86.40 - 94.38 |
| β-lactoglobulin B | 86.40 - 94.38 |
| α-lactalbumin | 86.40 - 94.38 |
Data from a study on a polydopamine-graft-PEG copolymer coated capillary, demonstrating the effectiveness of PEG grafting in preventing protein adsorption. rsc.org
The biocompatibility of medical implants and devices is critical to their success. The human body's foreign body response can lead to inflammation, fibrosis, and ultimately, device failure. Coatings based on PEG are widely used to improve the biocompatibility of materials by masking the underlying substrate from the immune system. biochempeg.com The this compound molecule, with its methoxy-terminated PEG chain, is particularly well-suited for this application. The methoxy (B1213986) cap prevents the PEG hydroxyl group from participating in unwanted reactions in the physiological environment.
PEG-based hydrogel coatings have been shown to minimize biological responses such as bacterial infection and thrombosis. nih.gov The grafting of this compound onto the surface of a medical device would create a biocompatible interface that reduces protein adsorption and subsequent cellular interactions, thereby mitigating the foreign body response. Studies on PEG-functionalized lactide-caprolactone copolymers for cardiovascular applications have demonstrated that PEGylation leads to non-cytotoxic and non-hemolytic materials with improved endothelial cell adhesion. frontiersin.org
In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation to form new tissue. The ideal scaffold material is biocompatible, biodegradable, and possesses appropriate mechanical properties. The incorporation of this compound into tissue engineering scaffolds can offer several advantages. The PEG component enhances the hydrophilicity of the scaffold, which can improve nutrient and oxygen transport to the seeded cells. Furthermore, the anti-fouling properties of PEG can prevent the non-specific adsorption of proteins that might inhibit desired cell-scaffold interactions.
While direct studies on this compound in tissue engineering scaffolds are limited, research on composite scaffolds containing PEG has shown promising results. For instance, a study on a biodegradable electrospun PLCL/PEG/Bioactive Glass composite scaffold demonstrated improved cytocompatibility and enhanced osteoinductive potential with alveolar bone-derived mesenchymal stem cells. nih.gov The presence of PEG contributed to higher swelling ratios and increased hydrophilicity of the scaffolds. Cell viability assays indicated that scaffolds containing PEG supported cell growth and proliferation. nih.govmdpi.com
Table 3: Cell Viability on Various Polymer Scaffolds
| Scaffold Material | Relative Cell Viability (%) |
|---|---|
| PCL | ~100 |
| PLGA | >100 |
| Coaxial (PCL+PLGA) | ~100 |
Data from a study on electrospun scaffolds, showing that cell viability is maintained in the presence of these polymers, which are often combined with PEG in tissue engineering applications. mdpi.com
This compound as a Chemical Biology Tool for Proteomics and Interactomics
The unique structure of this compound also lends itself to applications in chemical biology, particularly in the study of proteins and their interactions.
Affinity capture is a powerful technique used to isolate specific proteins or protein complexes from a complex biological sample, such as a cell lysate. This method relies on the specific interaction between a "bait" molecule and its target "prey" protein(s). The this compound molecule can be utilized as a component of a chemical probe for affinity capture experiments. In such a probe, the BBTA moiety acts as the bait, binding to its target protein(s), while the PEG chain serves as a linker. The terminal methoxy group can be replaced with a reactive group, such as biotin (B1667282), for immobilization onto a solid support like streptavidin-coated beads.
A study utilizing a similar compound, Cp19-PEG8-biotin, demonstrated the effectiveness of this approach for the affinity capture of kinases for mass spectrometry-based proteomics. biorxiv.org The PEG8 linker was found to be more effective than a shorter PEG4 linker in this application, suggesting that the longer spacer provides better accessibility for the bait to interact with its target and for the biotin to bind to the streptavidin beads. The optimization of such affinity capture workflows involves determining the optimal ratio of the probe to the affinity matrix to maximize target capture while minimizing non-specific binding. biorxiv.org The enriched proteins can then be identified and quantified using mass spectrometry, providing insights into protein function and interaction networks. nih.gov
Table 4: Comparison of Kinase Quantitation with Different PEG Linker Lengths in Affinity Capture
| Linker | Relative Kinase Intensity |
|---|---|
| PEG4 | Lower |
| PEG8 | Higher |
Qualitative data from a study comparing PEG4 and PEG8 linkers in a multiprobe matrix for kinase enrichment, indicating that the longer PEG8 linker resulted in greater kinase intensities. biorxiv.org
Activity-Based Protein Profiling (ABPP) using this compound
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study the functional state of enzymes within complex biological systems. This method utilizes active-site-directed chemical probes to covalently label and identify active enzymes. The core of an activity-based probe (ABP) typically consists of a reactive group (or "warhead") that forms a covalent bond with a catalytically active amino acid residue, a linker, and a reporter tag for detection and enrichment.
Theoretically, this compound could be adapted for use in ABPP, although direct applications in the literature are not extensively documented. In such a conceptual application, the benzothiazole (BBTA) moiety would serve as the reactive group. Benzothiazoles can be designed to target specific classes of enzymes. The methoxy-terminated polyethylene glycol (m-PEG8) chain acts as a flexible linker, enhancing the probe's solubility in aqueous biological media and minimizing non-specific interactions.
A hypothetical workflow for an ABPP experiment using a modified this compound probe might involve the following steps:
Probe Design and Synthesis: The BBTA warhead would be chemically modified to enhance its reactivity towards a specific class of enzyme active sites. A reporter tag, such as biotin for affinity purification or a fluorophore for imaging, would be incorporated into the this compound structure.
Labeling: The synthesized probe would be incubated with a complex biological sample, such as a cell lysate or living cells. The probe would selectively form a covalent bond with the active enzymes it is designed to target.
Analysis: Following labeling, the tagged proteins can be visualized by in-gel fluorescence scanning or enriched using affinity chromatography (e.g., with streptavidin beads if a biotin tag is used). The enriched proteins are then typically digested into peptides and identified by mass spectrometry.
The data obtained from such an experiment could reveal changes in enzyme activity across different cellular states, for instance, in disease versus healthy tissues. This information is valuable for identifying novel drug targets and understanding disease mechanisms.
Below is a hypothetical data table illustrating the kind of results that could be generated from an ABPP study using a conceptual this compound-based probe to compare enzyme activity in two different cell lines.
| Target Protein | Protein Class | Fold Change in Activity (Cell Line B vs. A) | Function |
| Hydrolase-1 | Serine Hydrolase | 2.5 | Lipid Metabolism |
| Protease-2 | Cysteine Protease | 0.8 | Protein Degradation |
| Kinase-3 | Transferase | 1.9 | Signal Transduction |
| Dehydrogenase-4 | Oxidoreductase | 3.2 | Cellular Respiration |
This table is illustrative and presents hypothetical data for conceptual understanding.
Probing Protein-Ligand Interactions and Conformational Changes
The study of protein-ligand interactions is fundamental to understanding biological processes and for the development of new therapeutics. Chemical probes can be instrumental in elucidating the nature of these interactions and the conformational changes they induce in proteins.
The this compound compound possesses features that make it a potential candidate for designing probes to study protein-ligand interactions. The benzothiazole moiety can act as a reporter group. Benzothiazole derivatives are known to exhibit changes in their fluorescence properties upon binding to specific protein environments, such as the hydrophobic pockets of enzymes or G-quadruplex structures in DNA. nih.gov These changes can be monitored to quantify binding affinities and kinetics.
A study involving a benzothiazole derivative and the protein lysozyme revealed that the interaction was predominantly driven by hydrophobic and van der Waals forces, with the benzothiazole ring stacking with aromatic amino acid residues like tryptophan in the protein's active site. mdpi.com Such interactions can lead to measurable conformational changes in the protein's secondary structure, which can be detected by techniques like circular dichroism. mdpi.com
In a conceptual application, this compound could be used as a scaffold to develop a fluorescent probe. The BBTA group's fluorescence could be sensitive to its local environment, showing an increase or shift in emission wavelength upon binding to a target protein. The flexible m-PEG8 linker would provide solubility and spatial separation from other potential modifications.
An experiment to probe protein-ligand interactions might involve titrating a target protein with the this compound-based probe and measuring the change in a biophysical signal, such as fluorescence intensity. The resulting binding curve can be used to determine the dissociation constant (Kd), a measure of binding affinity.
The following table provides a hypothetical example of data that could be obtained from such an experiment, comparing the binding affinity of a conceptual BBTA-based probe to a wild-type protein and a mutant.
| Protein | Dissociation Constant (Kd) (µM) | Inferred Effect of Mutation |
| Wild-Type Protein X | 5.2 | - |
| Mutant Protein X (Y108A) | 89.5 | The Y108 residue is critical for ligand binding. |
This table is illustrative and presents hypothetical data for conceptual understanding.
Furthermore, techniques like circular dichroism could be used in conjunction with the probe to assess changes in the protein's secondary structure upon ligand binding, providing insights into conformational changes.
Challenges, Current Limitations, and Future Research Trajectories for M Peg8 Bbta
Methodological Challenges in the Synthesis and Characterization of Complex PEG-Conjugates
The creation and validation of complex molecules like m-PEG8-BBTA are fraught with technical difficulties that span from initial synthesis to final characterization.
A primary challenge in the synthesis of PEG-conjugates is achieving high purity and homogeneity. Unlike polydisperse PEGs, which are mixtures of polymers with varying chain lengths, this compound is designed with a discrete PEG linker (a specific chain of eight ethylene (B1197577) glycol units). The synthesis of such monodisperse PEGs is a significant hurdle. nih.govacs.orgresearchgate.net Conventional PEG production often results in a distribution of molecular weights, and isolating a single, uniform chain length is a complex process involving iterative, step-by-step synthesis and multiple chromatographic purification steps. nih.govacs.org This complexity can lead to batch-to-batch variations and challenges in characterization. researchgate.net
The heterogeneity of PEGylated products complicates synthesis and purification and can lead to unwanted immunogenic reactions. nih.govacs.orgresearchgate.net For a molecule like this compound, ensuring that each molecule has the exact same PEG8 chain length is critical for consistent biological activity and regulatory approval.
Characterization of the final product is equally challenging. The PEG moiety often lacks a strong chromophore, making quantification by standard UV-based HPLC difficult. thermofisher.comchromatographyonline.com Advanced analytical techniques are required to confirm the purity and structural integrity of the conjugate. Methods such as two-dimensional liquid chromatography (2D-LC) combined with charged aerosol detection (CAD) or mass spectrometry (MS) are often necessary to separate the PEGylated product from unreacted starting materials and byproducts. thermofisher.comchromatographyonline.com For more complex conjugates, such as those involving proteins, specialized techniques like peptide mapping with cleavable PEG linkers may be employed to identify the precise sites of PEG attachment. nih.gov
Table 1: Analytical Techniques for Characterization of PEG-Conjugates
| Technique | Application | Advantages | Challenges |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Good for analyzing high molecular weight conjugates. | Low resolution for small molecules; potential for buffer interference. thermofisher.com |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution for separating isomers and impurities. | PEG moiety lacks a strong UV chromophore, requiring alternative detectors. chromatographyonline.comresearchgate.net |
| Charged Aerosol Detection (CAD) | Universal detection for non-volatile analytes. | Overcomes the lack of a chromophore in PEG. thermofisher.comchromatographyonline.com | Response can be non-linear. |
| Mass Spectrometry (MS) | Determination of molecular weight and structure. | Provides precise mass information, confirming identity and purity. | Polydispersity of some PEGs can complicate spectra; requires specialized ionization techniques. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation. | Provides detailed structural information on the conjugate. | Can be complex to interpret for large molecules or mixtures. |
| 2D Liquid Chromatography (2D-LC) | Combines two different separation methods (e.g., SEC and RP-HPLC). | Enhances separation power, allowing for analysis of complex mixtures. thermofisher.comchromatographyonline.com | Requires specialized instrumentation and method development. |
Transitioning the synthesis of this compound from a laboratory scale to industrial production presents significant financial and logistical challenges. The multi-step, iterative processes required to produce monodisperse PEG linkers are inherently low-yield and labor-intensive, involving numerous purification stages. nih.govacs.org This complexity drives up the manufacturing cost.
Table 2: Factors Influencing the Production Cost of this compound
| Cost Factor | Description | Impact on Overall Cost |
| Raw Materials | High-purity ethylene oxide and functionalized BBTA precursors. | High |
| Synthesis Process | Multi-step, iterative synthesis for monodisperse PEG8 chain. acs.org | High |
| Purification | Requires multiple chromatographic steps to ensure homogeneity. acs.org | High |
| Labor | Highly skilled personnel required for complex synthesis and analysis. | Medium |
| Quality Control | Extensive analytical testing (e.g., 2D-LC, MS) to validate purity and identity. thermofisher.com | Medium |
| Scale-Up Investment | Specialized reactors and purification equipment for large-scale production. | High |
Translational Barriers and Research Gaps in Applying this compound in Complex Biological Environments
Even after successful synthesis, the journey of a PEG-conjugated compound like this compound from the lab to clinical application is hindered by biological barriers. A major concern for all PEGylated therapeutics is immunogenicity. acs.org The immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies. mdpi.comresearchgate.netnih.gov The presence of pre-existing anti-PEG antibodies in some individuals, likely due to exposure to PEGs in cosmetics and other consumer products, can lead to an accelerated blood clearance (ABC) of the PEGylated drug upon administration. researchgate.netnih.gov This not only reduces the therapeutic efficacy but can also trigger hypersensitivity reactions. researchgate.net
Another significant hurdle is crossing biological barriers, most notably the blood-brain barrier (BBB), which severely restricts the entry of most molecules into the central nervous system (CNS). nih.govmdpi.com If this compound is intended for neurological applications, its ability to permeate the BBB would be a critical determinant of its success. While strategies like using PEGylated immunoliposomes have been explored to deliver drugs across the BBB, the passive diffusion of a molecule like this compound is not guaranteed and would require extensive investigation. nih.gov
Key research gaps for this compound include a lack of in vivo data on its specific pharmacokinetic profile, biodistribution, and potential immunogenicity. The precise interaction of the BBTA moiety with biological targets and the influence of the PEG8 linker on this interaction in a complex biological system are yet to be fully elucidated.
Opportunities for Rational Design of Next-Generation this compound Analogs
Future research can focus on rationally designing improved analogs of this compound to overcome current limitations.
The benzothiazole (B30560) nucleus is a versatile scaffold found in numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents. benthamscience.comingentaconnect.comekb.egrsc.org The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the ring system. benthamscience.comingentaconnect.comnih.gov Literature reveals that substitutions at the C-2 and C-6 positions are particularly important for modulating pharmacological activity. benthamscience.comingentaconnect.com
This presents a significant opportunity for the rational design of new this compound analogs. By synthesizing a library of derivatives with different functional groups on the BBTA core, it may be possible to enhance target specificity, increase potency, or even introduce new therapeutic activities. For example, specific substitutions have been shown to enhance the antiproliferative effects of 2-phenylbenzothiazoles in cancer cell models. mdpi.com A systematic structure-activity relationship (SAR) study could guide the development of next-generation compounds with superior performance. mdpi.comrjptonline.org
The linear, monodisperse PEG8 chain in this compound is just one of many possibilities. Research into alternative PEG architectures has shown that branched or multi-arm PEGs can offer superior properties compared to their linear counterparts. nih.govresearchgate.netsigmaaldrich.com For instance, branched PEGs can provide a greater hydrodynamic volume, which more effectively shields the attached molecule from enzymatic degradation and recognition by the immune system, leading to longer circulation times. nih.govresearchgate.net Architectures like Y-shaped PEGs have demonstrated improved stability against enzymatic digestion. sigmaaldrich.com
The linker connecting the PEG chain to the BBTA moiety is another critical component that can be engineered. Current linkers are often stable, but the development of cleavable linkers could offer significant advantages. njbio.comsymeres.com These linkers are designed to be stable in circulation but break apart in response to specific triggers within the target tissue, such as changes in pH or the presence of specific enzymes that are upregulated in tumors. digitellinc.comcreative-biolabs.com This allows for the controlled release of the active BBTA moiety precisely at the site of action, potentially increasing efficacy and reducing off-target effects. Furthermore, the use of "clickable" linkers can facilitate more precise and efficient conjugation chemistries. acs.orgiris-biotech.de Finally, exploring biodegradable linkers could address concerns about the long-term accumulation of non-biodegradable polymers. nih.govnih.govmdpi.com
Table 3: Comparison of PEG Architectures and Linker Chemistries
| Feature | Standard Linear PEG | Branched/Multi-Arm PEG | Cleavable Linkers | "Clickable" Linkers |
| Structure | Single polymer chain. | Multiple PEG chains originating from a central core. sigmaaldrich.combohrium.com | Contains a bond (e.g., disulfide, ester) sensitive to specific biological conditions. creative-biolabs.com | Contains functional groups (e.g., azide, alkyne) for highly specific ligation. acs.org |
| Advantages | Simple, well-characterized. | Enhanced shielding, greater hydrodynamic volume, longer half-life. nih.govresearchgate.netnih.gov | Enables controlled drug release at the target site. digitellinc.com | High reaction efficiency and specificity. acs.org |
| Disadvantages | Less effective shielding compared to branched structures. | More complex synthesis and characterization. nih.gov | Potential for premature cleavage in circulation. | May require catalysts that are not biocompatible. |
| Application for this compound Analogs | Baseline for comparison. | To improve in vivo stability and reduce immunogenicity. | To achieve targeted release of the BBTA moiety. | To simplify and improve the efficiency of synthesis. |
Integration of this compound into Multi-Modal Systems for Synergistic Effects
The unique architecture of this compound, which combines a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of eight units with a benzothiazole (BBTA) moiety, positions it as a prime candidate for the development of sophisticated multi-modal systems. The integration of this compound into such systems is predicated on the distinct yet complementary functions of its constituent parts, paving the way for synergistic effects in diagnostics and therapeutics.
The BBTA component of the molecule is a key functional unit. Benzothiazole derivatives are known for their diverse biological activities and unique photophysical properties, making them suitable for both therapeutic and imaging applications. The PEG8 linker, on the other hand, confers several advantageous properties, including enhanced aqueous solubility, biocompatibility, and reduced immunogenicity. axispharm.com This PEG chain can also serve as a flexible spacer, allowing for the attachment of additional functional molecules without steric hindrance.
The synergistic potential of this compound-integrated systems can be realized in several ways. For instance, in the realm of theranostics, the BBTA moiety could act as a targeting ligand for specific biological markers or as a fluorescent reporter for imaging, while the terminal end of the PEG chain could be conjugated to a therapeutic agent. This dual-functionality would allow for simultaneous diagnosis and treatment, with the PEG linker ensuring favorable pharmacokinetics.
Detailed research into analogous systems, where PEGylated small molecules are utilized, has demonstrated the feasibility of this approach. Studies have shown that the length of the PEG linker can significantly influence the efficacy of the conjugated molecule, affecting its circulation time and bioavailability. The eight ethylene glycol units in this compound provide a balance between water solubility and a hydrodynamic radius that can influence its in vivo behavior.
Unexplored Research Avenues and Emergent Applications for this compound in Chemical Biology and Nanoscience
While the foundational properties of this compound suggest its utility as a linker in bioconjugation and drug delivery, numerous research avenues remain largely unexplored, particularly in the dynamic fields of chemical biology and nanoscience.
In Chemical Biology:
The BBTA component of this compound presents an intriguing scaffold for the development of novel chemical probes. Benzothiazole derivatives have been investigated as fluorescent sensors for various biological analytes and microenvironments. The PEG chain in this compound could be leveraged to enhance the aqueous compatibility of such probes, facilitating their use in cellular and in vivo imaging studies. An unexplored area is the development of this compound-based probes with "turn-on" fluorescence capabilities, where the emission is triggered by a specific biological event, such as enzyme activity or the presence of a particular metal ion.
Furthermore, the targeted binding potential of the BBTA moiety could be exploited for affinity-based proteomics. By functionalizing the PEG end of this compound with a reactive group, it could be used to selectively label and identify binding partners of the benzothiazole core within a complex biological sample.
In Nanoscience:
The amphiphilic nature of this compound, with its hydrophobic BBTA head and hydrophilic PEG tail, makes it a compelling building block for the self-assembly of novel nanostructures. Depending on the conditions, it is conceivable that this compound could self-assemble into micelles, vesicles, or other ordered aggregates in aqueous solutions. These nanostructures could serve as carriers for hydrophobic drugs, with the BBTA core potentially offering an additional therapeutic or imaging modality.
An emergent application could be the use of this compound in the surface modification of nanoparticles. Coating nanoparticles with this molecule could impart "stealth" properties due to the biocompatible PEG layer, while the exposed BBTA moieties could provide a functional handle for targeting or further chemical modification. The controlled arrangement of this compound on a nanoparticle surface could lead to materials with unique optical or catalytic properties.
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for m-PEG8-BBTA?
- Methodological Answer : Follow a step-by-step synthesis protocol with rigorous characterization at each stage. Use analytical techniques (e.g., HPLC, NMR, mass spectrometry) to verify intermediate and final product purity. Document reaction conditions (temperature, solvent, catalyst) and stoichiometry in detail. Cross-validate results with independent replication studies to ensure reproducibility .
- Key Considerations : Include control experiments to isolate variables affecting yield (e.g., moisture sensitivity of PEG chains). Reference established protocols for similar PEGylated compounds while adapting for BBTA-specific functional groups .
Q. What are the primary challenges in characterizing this compound’s physicochemical properties?
- Methodological Answer : Prioritize dynamic light scattering (DLS) for hydrodynamic radius analysis and differential scanning calorimetry (DSC) for thermal stability. Address PEG-related polydispersity by combining SEC-MALS (size-exclusion chromatography with multi-angle light scattering). For solubility studies, use logP calculations and experimental partitioning in polar/non-polar solvents .
- Data Interpretation : Compare results against computational models (e.g., molecular dynamics simulations) to resolve discrepancies between predicted and observed behavior .
Q. How should researchers validate this compound’s bioactivity in preliminary in vitro assays?
- Methodological Answer : Design dose-response experiments with appropriate controls (e.g., untreated cells, PEG-only controls) to isolate BBTA-specific effects. Use fluorescence tagging or radiolabeling to track cellular uptake. Validate assays across multiple cell lines to assess generalizability .
- Quality Control : Include batch-to-batch variability assessments to ensure consistency in bioactivity data .
Advanced Research Questions
Q. How can conflicting data on this compound’s stability under physiological conditions be resolved?
- Methodological Answer : Conduct stability studies under simulated physiological conditions (pH 7.4, 37°C) with periodic sampling. Use LC-MS to identify degradation products and kinetic modeling to estimate half-life. Compare findings with in vivo pharmacokinetic data to reconcile discrepancies between in vitro and in vivo stability .
- Contradiction Analysis : Investigate confounding factors (e.g., serum protein interactions in vivo) using proteomic profiling or surface plasmon resonance (SPR) .
Q. What strategies optimize m-PEG8-BTTA’s structure-activity relationship (SAR) for targeted drug delivery?
- Methodological Answer : Employ a modular synthesis approach to systematically vary PEG chain length and BBTA conjugation sites. Use quantitative structure-activity relationship (QSAR) models to correlate structural features with biodistribution and efficacy. Validate with in vivo imaging (e.g., PET/CT) .
- Experimental Design : Apply the PICOT framework (Population: target tissue; Intervention: structural variants; Comparison: baseline PEG-BBTA; Outcome: delivery efficiency; Time: longitudinal tracking) to structure hypothesis-driven SAR studies .
Q. How should researchers address inconsistencies in this compound’s pharmacokinetic profiles across species?
- Methodological Answer : Perform allometric scaling to account for species-specific metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro-in vivo extrapolation (IVIVE) data. Validate with cross-species microsampling studies .
- Error Mitigation : Quantify interspecies variability in PEG-cleaving enzymes (e.g., esterases) via enzymatic assays and adjust models accordingly .
Q. What methodologies best elucidate this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine omics approaches (transcriptomics, proteomics) with pathway enrichment analysis to identify perturbed biological networks. Use CRISPR-Cas9 knockout models to validate candidate pathways. Employ single-cell sequencing to resolve heterogeneity in cellular responses .
- Iterative Refinement : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to iteratively refine hypotheses based on emerging data .
Methodological Frameworks and Best Practices
- Data Quality Assurance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use electronic lab notebooks (ELNs) for real-time documentation .
- Ethical and Reproducibility Standards : Follow institutional guidelines for experimental reproducibility (e.g., ARRIVE 2.0 for animal studies) and disclose all modifications to established protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
